1-(1,2,3,4,5,6,7,8-Octahydro-3,8,8-trimethyl-2-naphthyl)ethan-1-one
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Overview
Description
Preparation Methods
The synthesis of 1-(1,2,3,4,5,6,7,8-Octahydro-3,8,8-trimethyl-2-naphthyl)ethan-1-one involves a Diels–Alder reaction between myrcene and 3-methyl-3-penten-2-one in the presence of aluminum chloride . The resulting monocyclic intermediate is then cyclized using 85% phosphoric acid . This method ensures the acetyl group is positioned at the 2-position of the resulting cyclohexene adduct, distinguishing it from other similar fragrances .
Chemical Reactions Analysis
1-(1,2,3,4,5,6,7,8-Octahydro-3,8,8-trimethyl-2-naphthyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: It can be reduced to form alcohols.
Scientific Research Applications
1-(1,2,3,4,5,6,7,8-Octahydro-3,8,8-trimethyl-2-naphthyl)ethan-1-one has several applications in scientific research:
Biology: Its unique molecular structure makes it useful in the study of molecular interactions and biological pathways.
Medicine: It is explored for its potential antimicrobial properties.
Mechanism of Action
The mechanism of action of 1-(1,2,3,4,5,6,7,8-Octahydro-3,8,8-trimethyl-2-naphthyl)ethan-1-one involves its interaction with olfactory receptors, which are responsible for detecting odors. The compound binds to these receptors, triggering a signal transduction pathway that results in the perception of its woody, ambergris-like scent .
Comparison with Similar Compounds
1-(1,2,3,4,5,6,7,8-Octahydro-3,8,8-trimethyl-2-naphthyl)ethan-1-one is often compared with other similar compounds such as:
Iso E Super: Known for its sandalwood-like fragrance.
Iso Gamma Super: Another synthetic woody odorant.
Anthamber: Used for its amber-like scent.
Amber Fleur: Provides a floral-amber fragrance.
Properties
CAS No. |
93963-23-6 |
---|---|
Molecular Formula |
C15H24O |
Molecular Weight |
220.35 g/mol |
IUPAC Name |
1-(3,8,8-trimethyl-2,3,4,5,6,7-hexahydro-1H-naphthalen-2-yl)ethanone |
InChI |
InChI=1S/C15H24O/c1-10-8-12-6-5-7-15(3,4)14(12)9-13(10)11(2)16/h10,13H,5-9H2,1-4H3 |
InChI Key |
HAHFBXHNLFSASE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(CC1C(=O)C)C(CCC2)(C)C |
Origin of Product |
United States |
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